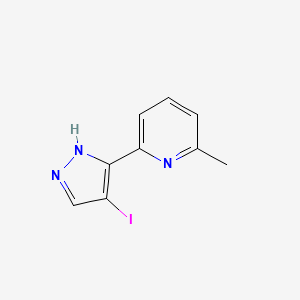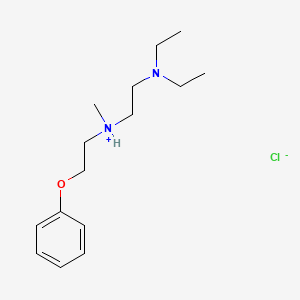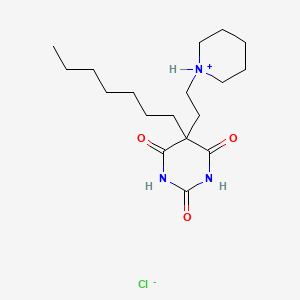
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 6-position of the pyridine ring
Méthodes De Préparation
The synthesis of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodopyrazole and 6-methylpyridine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-iodopyrazole and 6-methylpyridine, which is typically carried out under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Applications De Recherche Scientifique
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparaison Avec Des Composés Similaires
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can be compared with other similar compounds, such as:
4-iodo-1-propyl-1H-pyrazol-5-yl)methanol: This compound features a similar pyrazole ring but with different substituents, leading to variations in its chemical and biological properties.
1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol: Another similar compound with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Propriétés
| 1184917-36-9 | |
Formule moléculaire |
C9H8IN3 |
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine |
InChI |
InChI=1S/C9H8IN3/c1-6-3-2-4-8(12-6)9-7(10)5-11-13-9/h2-5H,1H3,(H,11,13) |
Clé InChI |
SRQZMQGQTNZXQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=C(C=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)







